molecular formula C28H32O5 B12284310 Methyl2,3,4-Tri-O-benzyl-L-rhamnopyranoside

Methyl2,3,4-Tri-O-benzyl-L-rhamnopyranoside

Cat. No.: B12284310
M. Wt: 448.5 g/mol
InChI Key: QTDLREJYMFIJBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2,3,4-Tri-O-benzyl-L-rhamnopyranoside is a sugar derivative used in the synthesis of oligosaccharides and saccharides. This compound is an intermediate for the synthesis of benzylidene acetone phosphate and has applications in the biomedical industry due to its antimicrobial and antitumor properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2,3,4-Tri-O-benzyl-L-rhamnopyranoside is synthesized through the benzylation of L-rhamnopyranoside. The reaction involves the protection of hydroxyl groups using benzyl groups under specific conditions. The process typically requires the use of benzyl chloride and a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) .

Industrial Production Methods

Industrial production of Methyl 2,3,4-Tri-O-benzyl-L-rhamnopyranoside follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of industrial production .

Chemical Reactions Analysis

Types of Reactions

Methyl 2,3,4-Tri-O-benzyl-L-rhamnopyranoside undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include benzyl-protected derivatives, deprotected sugars, and various functionalized saccharides .

Scientific Research Applications

Methyl 2,3,4-Tri-O-benzyl-L-rhamnopyranoside has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2,3,4-Tri-O-benzyl-L-rhamnopyranoside involves its interaction with specific molecular targets. The compound’s antimicrobial activity is attributed to its ability to disrupt bacterial cell walls, while its antitumor effects are linked to the inhibition of cancer cell proliferation and induction of apoptosis. The pathways involved include modulation of signaling cascades and interaction with cellular receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2,3,4-Tri-O-benzyl-L-rhamnopyranoside is unique due to its specific L-rhamnose configuration and the presence of three benzyl protective groups. This configuration provides distinct chemical properties and reactivity, making it valuable in specialized synthetic applications and research .

Properties

IUPAC Name

2-methoxy-6-methyl-3,4,5-tris(phenylmethoxy)oxane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H32O5/c1-21-25(30-18-22-12-6-3-7-13-22)26(31-19-23-14-8-4-9-15-23)27(28(29-2)33-21)32-20-24-16-10-5-11-17-24/h3-17,21,25-28H,18-20H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTDLREJYMFIJBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H32O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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